molecular formula C15H14N6O3S2 B2507116 4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899979-40-9

4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2507116
CAS No.: 899979-40-9
M. Wt: 390.44
InChI Key: JEJPGDHJOUNUPT-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14N6O3S2 and its molecular weight is 390.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds, including derivatives of "4-ethyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3-thiadiazole-5-carboxamide," has been a significant focus in the search for effective antibacterial agents. Research by Azab, Youssef, and El-Bordany (2013) explored synthesizing new compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. Their findings revealed that several synthesized compounds exhibited high antibacterial activity, highlighting the importance of such compounds in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-inflammatory Agents

Another avenue of research involves evaluating the anticancer and anti-inflammatory properties of derivatives of "this compound." For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities and 5-lipoxygenase inhibition capabilities. This research underscores the potential of such compounds in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).

Molluscicidal Properties

Research into the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , has shown promising results in combating schistosomiasis by targeting the intermediate host snails. El-bayouki and Basyouni (1988) synthesized new derivatives demonstrating activity against B. alexandrina snails, indicating the potential of these compounds in addressing parasitic diseases (El-bayouki & Basyouni, 1988).

Enzymatic Activity Enhancement

The exploration of compounds' ability to enhance enzymatic activity, particularly in the context of biotechnological applications, has also been a focus. Abd and Awas (2008) investigated the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters, finding that some compounds significantly increased the reactivity of cellobiase. This research highlights the potential application of these compounds in industrial biotechnology and enzyme activation (Abd & Awas, 2008).

Antimicrobial and Antituberculosis Activities

The development of compounds with antimicrobial and antituberculosis activities is critical in the fight against resistant microbial strains. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrating significant activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-2-12-13(25-21-19-12)14(22)18-10-4-6-11(7-5-10)26(23,24)20-15-16-8-3-9-17-15/h3-9H,2H2,1H3,(H,18,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPGDHJOUNUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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